(2S,3R,4S)-4-Hydroxyisoleucine: A Comprehensive Technical Guide to its Biological Activity
(2S,3R,4S)-4-Hydroxyisoleucine: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R,4S)-4-hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum).[1] This unique branched-chain amino acid has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and metabolic syndrome.[2][3] Its biological activities are multifaceted, encompassing direct effects on insulin (B600854) secretion, enhancement of insulin sensitivity in peripheral tissues, and modulation of lipid metabolism.[3][4] This technical guide provides an in-depth overview of the biological activity of (2S,3R,4S)-4-hydroxyisoleucine, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Biological Activities and Quantitative Data
The primary therapeutic potential of (2S,3R,4S)-4-hydroxyisoleucine lies in its ability to modulate glucose and lipid homeostasis. Its actions are primarily attributed to its insulinotropic and insulin-sensitizing properties.
Insulinotropic Effects
(2S,3R,4S)-4-hydroxyisoleucine stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5] This glucose dependency is a crucial feature, as it minimizes the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[4] The insulinotropic effect is observed in the presence of elevated glucose concentrations, typically in the range of 6.6 to 16.7 mmol/L.[5] At low or basal glucose levels (3 to 5 mmol/L), 4-HIL has no significant effect on insulin release.[5] The major isomer, (2S,3R,4S), is responsible for this activity.[6]
| Experimental Model | 4-HIL Concentration | Glucose Concentration | Observed Effect on Insulin Secretion | Reference |
| Isolated Rat and Human Pancreatic Islets | 100 µM - 1 mM | 6.6 - 16.7 mM | Potentiation of glucose-induced insulin release. | [5] |
| Isolated Perfused Rat Pancreas | 200 µM | 8.3 mM | Potentiation of insulin release. | [6] |
| Isolated NIDD Rat Islets | 200 µM | 16.7 mM | Potentiation of glucose-induced insulin release. | [7][8] |
Insulin Sensitizing and Glucose Uptake Effects
Beyond its effects on insulin secretion, (2S,3R,4S)-4-hydroxyisoleucine enhances insulin sensitivity in peripheral tissues such as skeletal muscle, adipose tissue, and the liver.[3][9] This leads to increased glucose uptake and utilization, thereby contributing to lower blood glucose levels.
| Experimental Model | 4-HIL Concentration/Dose | Key Findings | Reference |
| L6-GLUT4myc Myotubes | Not specified | Substantial increase in 2-deoxy-D-glucose (2-DG) uptake and GLUT4 translocation to the cell surface after 16 hours of exposure. | [10] |
| Insulin-Resistant 3T3-L1 Adipocytes | Dose-dependent | Increased glucose uptake. | [11] |
| High Fructose Diet-Fed Streptozotocin-Induced Diabetic Rats | 50 mg/kg | Improved glucose tolerance and insulin sensitivity. | [12] |
| Normal Rats (IVGTT) and Dogs (OGTT) | 18 mg/kg | Improved glucose tolerance. | [7] |
| Non-Insulin-Dependent Diabetic (NIDD) Rats (6-day treatment) | 50 mg/kg daily | Reduced basal hyperglycemia and decreased basal insulinemia. | [8] |
Effects on Lipid Metabolism
(2S,3R,4S)-4-hydroxyisoleucine has demonstrated beneficial effects on lipid profiles, suggesting its potential in managing dyslipidemia, a common comorbidity of metabolic syndrome.[13][14]
| Experimental Model | 4-HIL Dose | Duration | Observed Effects on Lipid Profile | Reference |
| Dyslipidemic Hamster Model | Not specified | Not specified | - 33% decrease in plasma triglycerides (P<0.002)- 22% decrease in total cholesterol (TC) (P<0.02)- 14% decrease in free fatty acids- 39% increase in HDL-C/TC ratio | [14] |
| C57BL/KsJ-db/db Mice | 50 mg/kg (oral) | Not specified | - Significant decrease in total plasma triglyceride levels- Significant increase in HDL-cholesterol levels- 51.1% reduction in plasma insulin levels | [13] |
| High-Fat Diet-Induced Obese Mice | 50, 100, or 200 mg/kg | 8 weeks | - Reduced liver steatosis and dyslipidemia. | [15] |
| Streptozotocin-Diabetic Rats | Not specified | 4 weeks | - Restoration of blood lipid levels to those of normal controls. | [11] |
Signaling Pathways
The biological activities of (2S,3R,4S)-4-hydroxyisoleucine are mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin's metabolic effects. (2S,3R,4S)-4-hydroxyisoleucine has been shown to activate this pathway, thereby promoting glucose uptake and synthesis.[3][16] Activation of this pathway leads to the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into cells.[10][17]
Caption: PI3K/Akt signaling pathway activated by (2S,3R,4S)-4-hydroxyisoleucine.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.[18][19] (2S,3R,4S)-4-hydroxyisoleucine has been shown to activate AMPK, contributing to its beneficial effects on glucose and lipid metabolism.[12][20] AMPK activation promotes mitochondrial biogenesis and enhances glucose uptake in an insulin-independent manner.[12][21]
Caption: AMPK signaling pathway activated by (2S,3R,4S)-4-hydroxyisoleucine.
Experimental Protocols
In Vitro Studies
Objective: To assess the direct effect of (2S,3R,4S)-4-hydroxyisoleucine on insulin secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rats (e.g., Wistar or Sprague-Dawley) by collagenase digestion of the pancreas.[7][22]
-
Pre-incubation: Isolated islets are pre-incubated for 60 minutes at 37.5°C in a Krebs-Ringer bicarbonate buffer (pH 7.4) containing bovine serum albumin (BSA) and a specific glucose concentration (e.g., 8.3 mM).[7]
-
Incubation: Batches of size-matched islets (e.g., three islets per batch) are incubated for 60 minutes in 1 ml of medium with varying glucose concentrations (e.g., 3.0, 8.3, or 16.7 mM) in the presence or absence of different concentrations of (2S,3R,4S)-4-hydroxyisoleucine (e.g., 200 µM).[7]
-
Insulin Measurement: After incubation, the supernatant is collected, and the insulin concentration is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Objective: To evaluate the effect of (2S,3R,4S)-4-hydroxyisoleucine on glucose uptake in skeletal muscle cells.
Methodology:
-
Cell Culture and Differentiation: L6 myoblasts are cultured and differentiated into myotubes.[23][24]
-
Treatment: Differentiated L6 myotubes are treated with (2S,3R,4S)-4-hydroxyisoleucine for a specified period (e.g., 16 hours).[10]
-
Glucose Uptake Measurement:
-
Cells are incubated with a Krebs-Ringer HEPES (KRH) buffer containing radio-labeled 2-deoxy-D-glucose (e.g., [³H]2-DG).[10][23]
-
After incubation, cells are washed with ice-cold KRH buffer and lysed.[23]
-
The radioactivity in the cell lysates is measured by liquid scintillation counting to quantify glucose uptake.[23]
-
Objective: To determine if (2S,3R,4S)-4-hydroxyisoleucine promotes the translocation of GLUT4 to the plasma membrane.
Methodology:
-
Cell Line: L6-GLUT4myc cells, which express a myc-tagged GLUT4, are commonly used.[10]
-
Treatment: Cells are treated with (2S,3R,4S)-4-hydroxyisoleucine.[10]
-
Detection:
-
Antibody-coupled colorimetric assay: The amount of GLUT4myc on the cell surface is quantified by binding an anti-myc antibody followed by a horseradish peroxidase-conjugated secondary antibody and a colorimetric substrate.[10]
-
Flow Cytometry: Cells are incubated with a primary anti-GLUT4 antibody that recognizes an external epitope, followed by a fluorescently labeled secondary antibody. The fluorescence intensity is then measured by flow cytometry.[25][26]
-
In Vivo Studies
Objective: To investigate the antidiabetic effects of (2S,3R,4S)-4-hydroxyisoleucine in a model of type 1 or type 2 diabetes.
Methodology:
-
Induction of Diabetes:
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels (typically ≥16.7 mmol/L for type 1 models).[27]
-
Treatment: Diabetic rats are treated with (2S,3R,4S)-4-hydroxyisoleucine (e.g., 50 mg/kg, daily) via oral gavage or intravenous injection for a specified duration (e.g., 6 days to 8 weeks).[7][8]
-
Assessment of Parameters: Blood glucose, plasma insulin, lipid profiles, and glucose tolerance (via oral or intravenous glucose tolerance tests) are measured at baseline and throughout the treatment period.
Caption: General experimental workflow for in vitro and in vivo studies of 4-HIL.
Conclusion
(2S,3R,4S)-4-hydroxyisoleucine exhibits a range of biological activities that make it a compelling candidate for the development of novel therapeutics for metabolic diseases. Its dual action of stimulating glucose-dependent insulin secretion and enhancing insulin sensitivity, coupled with its beneficial effects on lipid metabolism, positions it as a promising multi-target agent. The activation of the PI3K/Akt and AMPK signaling pathways appears to be central to its mechanism of action. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile in humans.[2] This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the pharmacological applications of this natural compound.
References
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